molecular formula C21H19FN6O B5437676 [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone

Cat. No.: B5437676
M. Wt: 390.4 g/mol
InChI Key: QCCPXRZGFNGTJR-UHFFFAOYSA-N
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Description

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, a piperidinyl group, and an imidazo[1,2-a]pyrimidinyl group

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O/c22-16-6-4-14(5-7-16)17-11-24-26-19(17)15-3-1-9-27(12-15)20(29)18-13-28-10-2-8-23-21(28)25-18/h2,4-8,10-11,13,15H,1,3,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCPXRZGFNGTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=NC3=N2)C4=C(C=NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions. Common synthetic routes include:

    Formation of the Fluorophenyl-Pyrazole Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)-1H-pyrazole.

    Synthesis of the Piperidinyl-Imidazo[1,2-a]pyrimidine Intermediate: This intermediate is prepared by reacting piperidine with imidazo[1,2-a]pyrimidine-2-carboxylic acid under appropriate conditions.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and other high-value products.

Mechanism of Action

The mechanism of action of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets in the body. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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